Cas no 78522-97-1 (1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)

1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene
- EN300-1897237
- 78522-97-1
-
- インチ: 1S/C9H6BrF5/c10-3-1-2-4-5(11)7(13)9(15)8(14)6(4)12/h1-3H2
- InChIKey: IIYGDQPZCDZFKG-UHFFFAOYSA-N
- ほほえんだ: BrCCCC1C(=C(C(=C(C=1F)F)F)F)F
計算された属性
- せいみつぶんしりょう: 287.95730g/mol
- どういたいしつりょう: 287.95730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897237-5.0g |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
78522-97-1 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1897237-0.25g |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
78522-97-1 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1897237-0.5g |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
78522-97-1 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1897237-0.1g |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
78522-97-1 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1897237-10.0g |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
78522-97-1 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1897237-5g |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
78522-97-1 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1897237-1g |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
78522-97-1 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1897237-1.0g |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
78522-97-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1897237-0.05g |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
78522-97-1 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1897237-2.5g |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene |
78522-97-1 | 2.5g |
$2071.0 | 2023-09-18 |
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzeneに関する追加情報
Research Brief on 1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene (CAS: 78522-97-1) in Chemical Biology and Pharmaceutical Applications
1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene (CAS: 78522-97-1) is a fluorinated aromatic compound with a bromopropyl side chain, which has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique structural features, including the pentafluorobenzene ring and the reactive bromopropyl group, make it a valuable building block for various synthetic transformations.
Recent studies have highlighted the role of 1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene in the design of novel drug candidates. For instance, researchers have utilized this compound to develop fluorinated analogs of existing drugs, aiming to improve their metabolic stability, bioavailability, and binding affinity to target proteins. The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry, as it can significantly alter the physicochemical properties of the compound, such as lipophilicity and electronic distribution.
In addition to its pharmaceutical applications, 1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene has been employed in the synthesis of advanced materials. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, has enabled the construction of complex fluorinated architectures. These materials have shown promise in various applications, including organic electronics, liquid crystals, and sensors. The bromopropyl moiety further enhances the reactivity of the compound, allowing for facile functionalization and conjugation with other molecular entities.
One of the most notable advancements involving this compound is its use in the development of positron emission tomography (PET) radiotracers. Researchers have exploited the reactivity of the bromopropyl group to introduce radioactive isotopes, such as fluorine-18, for imaging purposes. These radiotracers are being investigated for their potential in diagnosing and monitoring diseases such as cancer and neurological disorders. The pentafluorobenzene ring contributes to the stability and lipophilicity of the radiotracers, ensuring adequate blood-brain barrier penetration and target engagement.
Despite its promising applications, the synthesis and handling of 1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene present certain challenges. The compound's high reactivity, particularly the bromopropyl group, requires careful control of reaction conditions to avoid unwanted side reactions. Moreover, the environmental impact of fluorinated compounds has raised concerns, necessitating the development of greener synthetic routes and disposal methods. Recent efforts have focused on optimizing the synthesis of this compound to minimize waste and improve yield, leveraging catalytic methods and sustainable solvents.
In conclusion, 1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene (CAS: 78522-97-1) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile enable diverse applications, from drug development to advanced materials and imaging agents. Ongoing research aims to further explore its potential while addressing the associated synthetic and environmental challenges. As the field continues to evolve, this compound is expected to play an increasingly important role in the discovery and development of next-generation therapeutics and materials.
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